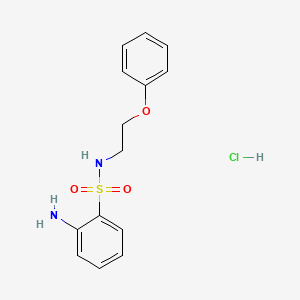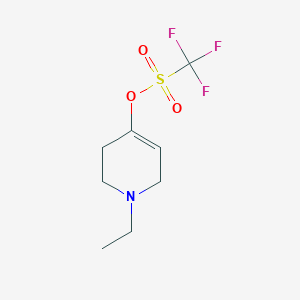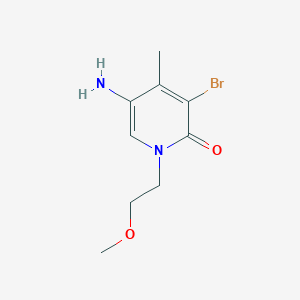
Difluoro(2-fluoro-4-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(2-fluoro-4-methylphenyl)acetic acid: is an organic compound with the molecular formula C9H7F3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by fluorine atoms and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as Selectfluor® . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions .
Industrial Production Methods: Industrial production of difluoro(2-fluoro-4-methylphenyl)acetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Difluoro(2-fluoro-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro(2-fluoro-4-methylphenyl)ketone, while reduction could produce difluoro(2-fluoro-4-methylphenyl)alcohol.
Applications De Recherche Scientifique
Difluoro(2-fluoro-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which difluoro(2-fluoro-4-methylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to alterations in biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Difluoro(4-methylphenyl)acetic acid: Similar structure but lacks the additional fluorine atom on the aromatic ring.
Fluoro(2-methylphenyl)acetic acid: Contains only one fluorine atom, resulting in different chemical properties.
2,2-Difluoro-2-(4-methylphenyl)acetic acid: Another closely related compound with slight variations in the fluorine substitution pattern.
Uniqueness: Difluoro(2-fluoro-4-methylphenyl)acetic acid is unique due to the specific arrangement of fluorine atoms and the methyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H7F3O2 |
|---|---|
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
2,2-difluoro-2-(2-fluoro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(7(10)4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
LYXBYGDDEJTCNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C(=O)O)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)

![4-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13070728.png)




![6-Azaspiro[3.6]decane](/img/structure/B13070743.png)

![1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13070756.png)



